molecular formula C25H30N4O8 B1390830 Suc-Ala-Pro-Ala-Amc CAS No. 88467-44-1

Suc-Ala-Pro-Ala-Amc

Cat. No. B1390830
CAS RN: 88467-44-1
M. Wt: 514.5 g/mol
InChI Key: DGZBPMOSFAFFND-MPGHIAIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Pro-Ala-AMC is a tripeptide substrate for elastase . It is a sensitive substrate for human neutrophil elastase .


Synthesis Analysis

The synthesis of Suc-Ala-Pro-Ala-AMC involves attaching the fluorogenic enzyme substrate, which consists of a succinyl group, tripeptide sequence Ala-Pro-Ala (APA), and fluorescent 7-amino-4-methylcoumarin (AMC) species .


Molecular Structure Analysis

The molecular weight of Suc-Ala-Pro-Ala-AMC is 514.53, and its formula is C25H30N4O8 . The sequence is denoted as {Suc}-Ala-Pro-Ala-{AMC} .


Chemical Reactions Analysis

Suc-Ala-Pro-Ala-AMC is a substrate for elastase . The activity of this compound can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .


Physical And Chemical Properties Analysis

Suc-Ala-Pro-Ala-AMC has a molecular weight of 514.53 and a formula of C25H30N4O8 . It is a tripeptide substrate of elastase .

Scientific Research Applications

  • Gastrointestinal Research

    • The compound is a peptidylprolyl isomerase substrate .
    • It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin .
    • It has been used to analyze the chymotrypsin-like activity of trypsins .
  • Biosensor Design

    • The compound has been used in the preparation of a peptide-nanocellulose aerogel (PepNA) made from unprocessed cotton .
    • The PepNA was designed with protease detection activity .
    • The fluorescent tripeptide-substrate (succinyl-alanine-proline-alanine-4-amino-7-methyl-coumarin) was tethered to nanocellulosic aerogels (NA) by esterification of cellulose C6 surface hydroxyl groups with glycidyl-fluorenylmethyloxycarbonyl (FMOC), deprotection, and coupling of the immobilized glycine with the tripeptide .
    • The degree of substitution of the peptide analog attached to the anhydroglucose units of PepNA was 0.015 .
  • Enzyme Substrate

    • The compound is a specific fluorogenic substrate for human pancreatic elastase and chymotrypsin .
    • It also acts as a substrate for Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase .
    • Activity is quantified by release of free fluorescent 7-amino-4-methylcoumarin (AMC) which excites at 360-380 nm and emits at 440-460 nm .
  • Protease Activity Measurement

    • “Suc-Ala-Ala-Pro-Phe-AMC” is an α-chymotrypsin fluorogenic substrate for the quantitative determination of chymotrypsin activity .
    • The activity is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) which excites at 360-380 nm and emits at 440-460 nm .
  • Peptidylprolyl Isomerase Substrate

    • The compound is also a peptidylprolyl isomerase substrate .
    • It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin .
    • It has been used to analyze the chymotrypsin-like activity of trypsins .
  • α-Chymotrypsin Fluorogenic Substrate
    • “Suc-Ala-Ala-Pro-Phe-AMC” is an α-chymotrypsin fluorogenic substrate for the quantitative determination of chymotrypsin activity .
    • The activity is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) which excites at 360-380 nm and emits at 440-460 nm .

Future Directions

Suc-Ala-Pro-Ala-AMC, as a substrate for elastase, could be used in research related to immune response and host defense mechanisms . It could also be used in the development of diagnostic tools for diseases where elastase plays a significant role .

properties

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZBPMOSFAFFND-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Pro-Ala-Amc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Ala-Pro-Ala-Amc
Reactant of Route 2
Reactant of Route 2
Suc-Ala-Pro-Ala-Amc
Reactant of Route 3
Suc-Ala-Pro-Ala-Amc
Reactant of Route 4
Suc-Ala-Pro-Ala-Amc
Reactant of Route 5
Suc-Ala-Pro-Ala-Amc
Reactant of Route 6
Reactant of Route 6
Suc-Ala-Pro-Ala-Amc

Citations

For This Compound
12
Citations
KR Fontenot, JV Edwards, D Haldane… - Journal of …, 2017 - journals.sagepub.com
… Figure 3 exhibits the structural profile of the fluorescent tripeptide (Suc–Ala–Pro–Ala–AMC) and tetrapeptide (Suc–Ala–Ala–Pro–Val–AMC) elastase substrates conjugated to the …
Number of citations: 30 journals.sagepub.com
JV Edwards, KR Fontenot, NT Prevost, N Pircher… - Sensors, 2016 - mdpi.com
… Computational studies were performed to calculate the minimization energy of the tripeptide (Suc-Ala-Pro-Ala-AMC) anchored to the cellulose model compound cellotriose [51]. The …
Number of citations: 42 www.mdpi.com
JV Edwards, KR Fontenot, NT Prevost… - Int. J. Med. Nano …, 2016 - scholar.archive.org
The development of point of care diagnostic protease sensors applied to wound healing has received increased interest in chronic wound treatment as an interface for chronic wound …
Number of citations: 18 scholar.archive.org
LH Yih, TC Lee - Biochemical and biophysical research communications, 1994 - Elsevier
Abstract Treatment of Chinese hamster ovary (CHO-K1) cells with 10 μM sodium arsenite for 24 h resulted in enhancement of a proteolytic activity toward the chromogenic substrate CBZ…
Number of citations: 8 www.sciencedirect.com
G Paiva, DN Proença, R Francisco, P Verissimo… - PLoS …, 2013 - journals.plos.org
Bacteria associated with the nematode Bursaphelenchus xylophilus, a pathogen of trees and the causal agent of pine wilt disease (PWD) may play a role in the disease. In order to …
Number of citations: 62 journals.plos.org
JJ Reilly, HA Chapman Jr - … Journal of Respiratory and Critical Care …, 1988 - atsjournals.org
… -amino methyl coumarin (N-Suc-AlaPro-Ala-AMC) (Sigma) … and 0.5 nM of N-Suc-Ala-ProAla-AMC in a total volume of 1ml… fluid with N-Suc-Ala-Pro-Ala-AMC to assess the presence of …
Number of citations: 30 www.atsjournals.org
AJ Kale, RP McGlinchey, A Lechner… - ACS chemical …, 2011 - ACS Publications
… -Leu-Leu-amc, Suc-Leu-Leu-Val-Tyr-amc, MeOSuc-Ala-Ala-Pro-Val-amc, Ac-Arg-Leu-Arg-amc, and Z-Leu-Leu-Glu-amc from Enzo Life Sciences and substrate Suc-Ala-Pro-Ala-amc …
Number of citations: 65 pubs.acs.org
JV Edwards, K Fontenot, F Liebner, ND Pircher… - International journal of …, 2018 - mdpi.com
… In this study, conjugation of the tripeptide elastase substrate (Suc-Ala-Pro-Ala-AMC) to the cellulosic and nanocellulosic transducers via the amide bond formation between the carboxyl …
Number of citations: 23 www.mdpi.com
KR Fontenot, JV Edwards, D Haldane, N Pircher… - Lignocellulosics, 2020 - Elsevier
… 9.4 shows the profile of the fluorescent tripeptide (Suc-Ala-Pro-Ala-AMC) or tetrapeptide (Suc-Ala-Ala-Pro-Val-AMC) elastase substrates conjugated to the cellulosic or nanocellulosic …
Number of citations: 6 www.sciencedirect.com
JV Edwards, KR Fontenot, F Liebner, BD Condon - Sensors, 2018 - mdpi.com
The growing incidence of chronic wounds in the world population has prompted increased interest in chronic wound dressings with protease-modulating activity and protease point of …
Number of citations: 22 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.